molecular formula C15H17NO2S B2927478 2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one CAS No. 750607-42-2

2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B2927478
CAS No.: 750607-42-2
M. Wt: 275.37
InChI Key: UHLNJOPKVUCCER-UHFFFAOYSA-N
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Description

Historical Development of Thiazolidin-4-one Derivatives

Thiazolidinone chemistry traces its origins to the mid-20th century, with early synthetic efforts focused on cyclocondensation reactions between amines, carbonyl compounds, and mercapto acids. The classical method involved refluxing Schiff bases with thioglycolic acid, a process requiring extended reaction times (up to 12 hours) and yielding moderate efficiency. A pivotal advancement emerged in the 1980s with the discovery of thiazolidinediones (TZDs) as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, exemplified by antidiabetic drugs like rosiglitazone and pioglitazone. These findings underscored the pharmacological relevance of the thiazolidinone core, spurring efforts to diversify its derivatives.

Modern synthetic strategies have prioritized efficiency and sustainability. For instance, Angapelly et al. demonstrated a green chemistry protocol using vanadyl sulfate under ultrasonic irradiation, reducing reaction times to 30–40 minutes while achieving yields exceeding 85%. Similarly, microwave-assisted synthesis and nanocatalysts (e.g., palladium nanoparticles) have enabled rapid access to structurally complex thiazolidinones, such as 2-(2-chloroquinolin-3-yl)-3-substituted phenyl derivatives. These innovations reflect a broader shift toward eco-friendly methodologies, aligning with the principles of green chemistry.

Position of 2-[2-(4-Tert-Butylphenyl)-2-Oxoethylidene]-1,3-Thiazolidin-4-One in Medicinal Chemistry

The structural architecture of this compound distinguishes it from conventional TZDs. The tert-butylphenyl group enhances lipophilicity, potentially improving membrane permeability and target engagement, while the oxoethylidene moiety introduces electronic diversity, influencing reactivity and binding interactions. Comparative analysis with FDA-approved TZDs reveals key differences:

Feature Rosiglitazone 2-[2-(4-Tert-Butylphenyl)-...
Core Structure Thiazolidinedione Thiazolidin-4-one
Key Substituents Pyridine, ethyl group tert-Butylphenyl, oxoethylidene
Primary Activity PPARγ agonism Multitarget (hypothesized)

This derivative’s hybrid structure aligns with molecular hybridization trends, where merging pharmacophoric motifs enhances bioactivity. For example, the tert-butyl group may mitigate metabolic instability associated with smaller alkyl chains, a hypothesis supported by studies on analogous compounds.

Research Significance and Current Scientific Interest

Current research on this compound focuses on its multitarget potential. Preliminary investigations suggest antibacterial and antifungal activities, likely due to interference with microbial cell wall synthesis or enzymatic pathways. In anticancer research, structurally similar thiazolidinones exhibit pro-apoptotic effects by modulating Bcl-2 family proteins and caspase activation. Additionally, the compound’s PPARγ-binding capacity, inferred from its TZD-like core, positions it as a candidate for metabolic disorder therapeutics.

The molecule’s synthetic adaptability further amplifies its significance. For instance, introducing electron-withdrawing groups at the phenyl ring could enhance electrophilicity, enabling covalent binding to biological targets. Such modifications are facilitated by modular synthesis routes, including one-pot multicomponent reactions and catalyst-driven cyclizations.

Emerging Trends in Thiazolidinone-Based Research

Recent trends emphasize green synthesis and computational drug design . Ultrasound- and microwave-assisted protocols minimize energy consumption, as demonstrated by Harale et al., who achieved 82–92% yields using palladium nanoparticles under solvent-free conditions. Concurrently, molecular docking studies optimize substituent arrangements for target specificity. For example, Seboletswe et al. highlighted the role of in silico models in predicting PPARγ binding affinities of hybrid thiazolidinones.

Another frontier involves nanotechnology-integrated synthesis . Safaei-ghomi et al. utilized nano-CdZr$$4$$(PO$$4$$)$$_6$$ catalysts to synthesize bis-thiazolidinones, achieving superior regioselectivity under mild conditions. Such approaches not only enhance efficiency but also enable scalability for industrial applications.

Properties

IUPAC Name

(2Z)-2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-15(2,3)11-6-4-10(5-7-11)12(17)8-14-16-13(18)9-19-14/h4-8H,9H2,1-3H3,(H,16,18)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLNJOPKVUCCER-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)/C=C\2/NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-tert-butylbenzaldehyde with thiazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ether.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Various substituted thiazolidinone derivatives

Scientific Research Applications

2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls and membranes.

    Medicine: Explored for its anti-inflammatory and anticancer properties, with studies focusing on its ability to inhibit specific enzymes and signaling pathways involved in disease progression.

    Industry: Utilized in the development of new materials, such as polymers and coatings, where its unique chemical properties can enhance product performance.

Mechanism of Action

The mechanism of action of 2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit diverse biological activities depending on substituents at the 2-, 3-, and 5-positions of the core structure . Below is a systematic comparison of 2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one with structurally related compounds:

Substituent Effects on Physicochemical Properties
Compound Name Substituent (Position) Melting Point (°C) LogP (Hydrophobicity) Key Structural Feature Reference
This compound 4-Tert-butylphenyl (2-position) N/A High (bulky tert-butyl) Bulky electron-donating group -
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 4-Methylphenyl (3-position) N/A Moderate Methyl group (electron-donating)
2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-[2-(4-chlorophenyl)] carboxamido-1,3-thiazolidin-4-one 4-Chlorophenyl (2-position) 198–200 Moderate Chloro group (electron-withdrawing)
(2Z,5Z)-2-[(2-chlorophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one 2-Chlorophenyl (2-position) N/A Moderate Chloro + methoxy groups (mixed effects)

Key Observations :

  • Electronic Effects: Electron-donating groups (e.g., tert-butyl, methoxy) stabilize the thiazolidinone ring, whereas electron-withdrawing groups (e.g., nitro, chloro) polarize the structure, affecting reactivity and intermolecular interactions .

Inferences for the Target Compound :

  • The tert-butyl group may enhance lipophilicity , improving membrane permeability and bioavailability compared to polar derivatives (e.g., nitro or hydroxy-substituted compounds) .
  • However, its bulky structure could limit activity against targets requiring tight binding pockets (e.g., enzyme active sites) .
Crystallographic and Structural Insights
  • Hydrogen Bonding : Analogous compounds like (Z)-2-(morpholin-4-yl)-2-oxoethylidene derivatives exhibit intermolecular N–H···O hydrogen bonds, stabilizing crystal packing .
  • Torsional Angles: Methyl-substituted thiazolidinones show planar ring conformations, while bulkier substituents (e.g., tert-butyl) may introduce torsional strain, altering molecular geometry .

Biological Activity

The compound 2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one (CAS No. 750607-42-2) is a thiazolidinone derivative that has garnered attention in various biological research fields due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H17NO2S
  • Molecular Weight : 275.37 g/mol
  • Structure : The compound features a thiazolidinone ring, which is known for its diverse biological activities.

Antioxidant Activity

Research indicates that thiazolidinone derivatives possess significant antioxidant properties. In vitro studies have shown that This compound can scavenge free radicals effectively, thus reducing oxidative stress in cellular environments. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in several studies. It inhibits the production of pro-inflammatory cytokines and mediators, which are pivotal in the inflammatory response. This property suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma.

Antimicrobial Activity

Preliminary studies have reported the antimicrobial efficacy of this compound against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of This compound . It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways. These findings suggest its viability as a candidate for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher doses. The study concluded that this thiazolidinone derivative could serve as a lead compound for developing novel anticancer agents.

Case Study: Anti-inflammatory Effects

In another investigation focusing on inflammatory bowel disease (IBD), administration of This compound resulted in reduced levels of inflammatory markers in animal models. Histopathological analysis revealed decreased intestinal inflammation and ulceration, suggesting therapeutic potential for IBD management.

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